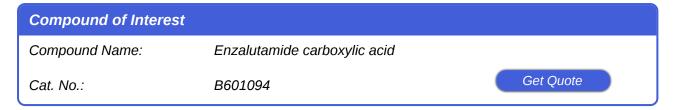




# Application Note: High-Performance Liquid Chromatography for Enzalutamide Impurity Profiling

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. Ensuring the purity and stability of enzalutamide is critical for its safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of impurities in pharmaceutical substances. This application note provides a detailed protocol for the impurity profiling of enzalutamide using a stability-indicating HPLC method. The method is designed to separate enzalutamide from its potential process-related and degradation impurities.

Process-related impurities can arise during the synthesis of the active pharmaceutical ingredient (API), while degradation products can form due to exposure to stress conditions such as acid, base, oxidation, heat, and light.[1] A robust stability-indicating method is crucial for monitoring the quality of enzalutamide during its development, manufacturing, and storage. Several studies have identified potential impurities of enzalutamide, including process-related impurities like Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) and Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile), with Enzal-2A also being a hydrolysis degradation product.[2][3] Some of these impurities have been classified as potentially genotoxic, necessitating their strict control.[3]



## **Chromatographic Conditions**

A variety of reversed-phase HPLC (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods have been developed and validated for the analysis of enzalutamide and its impurities.[2][4] The selection of the chromatographic conditions is critical to achieve optimal separation of all relevant impurities from the main component and from each other.

Table 1: Exemplary HPLC and UHPLC Chromatographic Conditions for Enzalutamide Impurity Profiling

Parameter	Method 1 (RP- HPLC)[5][6]	Method 2 (RP- HPLC)[7]	Method 3 (UHPLC)[4]	Method 4 (RP- HPLC)[8]
Column	Inertsil ODS-C18 (250 mm x 4.6 mm, 5 μm)	SB-C-18 (100x4.6 mm, 2.7μm)	Waters ACQUITY CSH C18 (100 x 2.1 mm, 1.7 μm)	Zorbax SB phenyl (250mm× 4.6mm, 3μ)
Mobile Phase	Acetonitrile: Methanol: Water (40:30:30, v/v/v)	0.1% Acetic acid in Water: Acetonitrile (45:55 v/v)	Gradient elution with 10 mM Potassium phosphate monobasic buffer (pH 4.0) and Acetonitrile	Ammonium Acetate buffer (pH 4.2): Acetonitrile (45:55 v/v)
Flow Rate	1.0 mL/min	1.0 mL/min	0.2 mL/min	1.0 mL/min
Detection	UV at 237 nm	UV at 235 nm	UV at 270 nm	UV at 280 nm
Column Temp.	Ambient	Not specified	40°C	Ambient
Injection Vol.	Not specified	20 μL	Not specified	Not specified
Run Time	Not specified	Not specified	Not specified	< 15 min

## **Experimental Protocols**

# **Protocol 1: Standard and Sample Solution Preparation**



Objective: To prepare standard and sample solutions for HPLC analysis.

#### Materials:

- Enzalutamide reference standard
- Enzalutamide drug substance or product
- · HPLC grade acetonitrile
- HPLC grade water
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 μm)

#### Procedure:

- Standard Stock Solution: Accurately weigh about 25 mg of enzalutamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., acetonitrile:water 50:50 v/v). This yields a concentration of approximately 1000 μg/mL.
- Working Standard Solution: Dilute the standard stock solution with the diluent to a final concentration of about 100 μg/mL.
- Sample Solution: Accurately weigh a quantity of the enzalutamide drug substance or an amount of powdered tablets/capsules equivalent to about 25 mg of enzalutamide and transfer to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.
- Working Sample Solution: Filter a portion of the sample solution through a 0.45  $\mu$ m syringe filter and dilute with the diluent to a final concentration of about 100  $\mu$ g/mL.

## **Protocol 2: Forced Degradation Studies**

## Methodological & Application





Objective: To assess the stability-indicating nature of the HPLC method by subjecting enzalutamide to various stress conditions.

#### Materials:

- Enzalutamide drug substance
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- HPLC grade water
- Heating apparatus (water bath or oven)
- UV light chamber

#### Procedure:

- Acid Hydrolysis: Dissolve enzalutamide in a solution of 0.1 N HCl and heat at 80°C for 4 hours.[5] Neutralize the solution with an appropriate amount of 0.1 N NaOH before dilution and injection into the HPLC system.
- Base Hydrolysis: Dissolve enzalutamide in a solution of 0.1 N NaOH and heat at 80°C for 4 hours.[5] Neutralize the solution with an appropriate amount of 0.1 N HCl before dilution and injection.
- Oxidative Degradation: Dissolve enzalutamide in a solution of 3% H<sub>2</sub>O<sub>2</sub> and keep at 60°C for 4 hours.[5]
- Thermal Degradation: Expose solid enzalutamide powder to a temperature of 60°C for 6 days.[9] Dissolve the sample in the diluent before analysis.
- Photolytic Degradation: Expose solid enzalutamide powder to UV light (e.g., in a UV chamber) for 48 hours.[5] Dissolve the sample in the diluent before analysis.



Neutral Hydrolysis: Reflux enzalutamide in water at 80°C for 4 hours.[5]

Data Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the enzalutamide peak and from each other. The percentage of degradation can be calculated based on the peak areas.

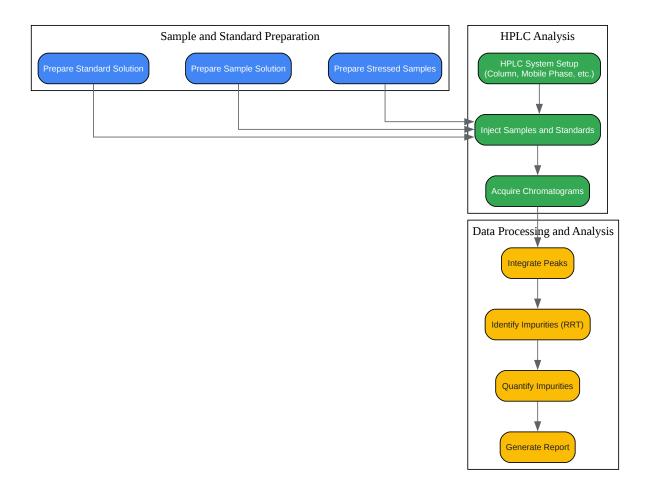
Table 2: Summary of Forced Degradation Studies of Enzalutamide

Stress Condition	Reagent/Condi tion	Duration & Temperature	Observed Degradation	Reference
Acid Hydrolysis	0.1 N HCl	4 h at 80°C	Significant degradation	[5][10]
Base Hydrolysis	0.1 N NaOH	4 h at 80°C	Significant degradation	[5]
Oxidative Degradation	3% H <sub>2</sub> O <sub>2</sub>	4 h at 60°C	Significant degradation	[5][10]
Thermal Degradation	Dry Heat	6 days at 60°C	Stable	[9]
Photolytic Degradation	UV Light	48 h	Stable	[5]
Neutral Hydrolysis	Water	4 h at 80°C	Stable	[5]

Note: The extent of degradation can vary depending on the specific experimental conditions.

# Visualization of Experimental Workflow





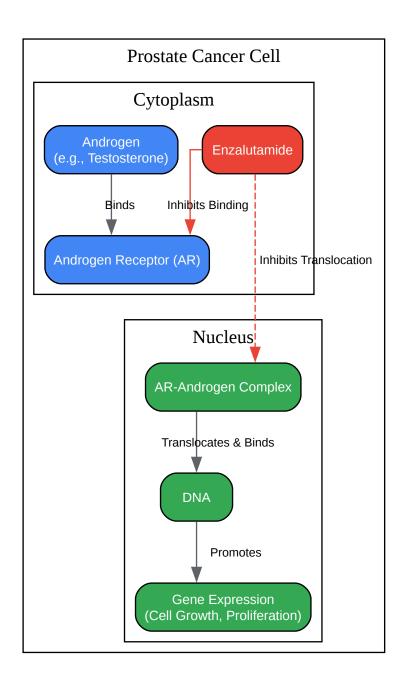
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Caption: Workflow for Enzalutamide Impurity Profiling by HPLC.

# **Signaling Pathway Context (Illustrative)**



While not directly part of the analytical protocol, understanding the mechanism of action of enzalutamide provides context for its importance. Enzalutamide is an androgen receptor signaling inhibitor.



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Caption: Simplified Androgen Receptor Signaling and Enzalutamide Inhibition.

## Conclusion



The described HPLC methods and protocols provide a robust framework for the impurity profiling of enzalutamide in bulk drug and pharmaceutical formulations. The stability-indicating nature of these methods ensures that all potential impurities and degradation products can be effectively separated and quantified, which is essential for maintaining the quality, safety, and efficacy of enzalutamide. The provided experimental details and workflows serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of enzalutamide. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.

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